N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that features a phenyl group, an oxadiazole ring, and an acetamide moiety. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene . The resulting 1,2,4-oxadiazole derivative is then coupled with phenoxyacetic acid derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, etc.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenoxyacetic acid derivatives: Compounds with phenoxyacetic acid moieties are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the combination of the phenyl group, oxadiazole ring, and acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-phenyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(23-18-11-5-2-6-12-18)15-27-19-13-7-10-17(14-19)22-24-21(25-28-22)16-8-3-1-4-9-16/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMNXGMXFDRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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